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Introduction

Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor,
trehalose 6,6'-dimycolate (TDM), the most studied immunostimulatory component of
Mycobacterium tuberculosis.[1][2] TDB serves as a potent adjuvant in subunit vaccines,
particularly for tuberculosis (TB), by eliciting robust cell-mediated immunity, which is crucial for
protection against intracellular pathogens like M. tuberculosis.[3][4] This document provides a
comprehensive overview of the application of TDB in TB subunit vaccine development,
including its mechanism of action, formulation, and protocols for preclinical evaluation.

TDB is recognized by the C-type lectin receptor Mincle, expressed on antigen-presenting cells
(APCs) such as macrophages and dendritic cells.[5] This recognition initiates a signaling
cascade that is pivotal for the induction of a protective Thl and Th17 immune response. Often,
TDB is formulated with the cationic lipid dimethyldioctadecylammonium (DDA) to form
liposomes, a formulation known as CAFOL. This liposomal delivery system enhances the
stability and adjuvant activity of TDB.

Mechanism of Action

The adjuvant activity of TDB is initiated by its binding to the Mincle receptor on APCs. This
interaction triggers a signaling pathway dependent on the spleen tyrosine kinase (Syk) and the
caspase recruitment domain-containing protein 9 (CARD?9). This signaling cascade culminates
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in the activation of the transcription factor NF-kB, leading to the production of pro-inflammatory

cytokines and chemokines.

Furthermore, the full adjuvant effect of TDB requires MyD88-dependent signaling. This is

primarily mediated through the production of interleukin-1 (IL-1), which then signals through the
IL-1 receptor (IL-1R) in a MyD88-dependent manner to drive the differentiation of T helper cells
into Thl and Th17 lineages. The resulting immune response is characterized by the production
of interferon-gamma (IFN-y) by Th1 cells and interleukin-17 (IL-17) by Th17 cells, both of which

are critical for controlling M. tuberculosis infection.
Quantitative Data Summary

The efficacy of TDB-adjuvanted TB subunit vaccines has been evaluated in numerous
preclinical studies. The following tables summarize key quantitative data from these studies.

Table 1: Protective Efficacy of TDB-Adjuvanted Subunit Vaccines in Mice
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Note: "H1" is a fusion protein of Ag85B and ESAT-6. "CysVac5" is a fusion protein of CysD,

Ag85B, and MPT83. "H56" is another fusion protein of mycobacterial antigens. "CMFQO" is a

fusion of four multistage antigens. "CAF01" consists of DDA and TDB. "DMT" is a liposomal

adjuvant containing DDA, MPLA, and TDB. "RA" is retinoic acid.

Table 2: Immunological Responses to TDB-Adjuvanted Subunit Vaccines in Mice
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Experimental Protocols

Protocol 1: Preparation of DDA:TDB (CAF01) Liposomes
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This protocol describes the preparation of DDA:TDB liposomes using the lipid film hydration
method.

Materials:

Dimethyldioctadecylammonium (DDA) bromide
e Trehalose 6,6'-dibehenate (TDB)

e Chloroform

e Methanol

e Tris buffer (10 mM, pH 7.4)

e Round-bottom flask

» Rotary evaporator

» Probe sonicator

o Sterile, depyrogenated vials

Procedure:

e Lipid Film Preparation:

[e]

Weigh DDA and TDB at a mass ratio of 5:1 (e.g., 25 mg DDA and 5 mg TDB).

o

Dissolve the weighed DDA and TDB in a chloroform:methanol (9:1 v/v) solution in a round-
bottom flask.

o

Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid
film on the wall of the flask.

(¢]

Further dry the lipid film overnight under vacuum to remove any residual solvent.

» Hydration and Sonication:
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o Hydrate the lipid film with 10 mM Tris buffer (pH 7.4) by gentle rotation.
o After complete hydration, anneal the liposomes for 1 hour at room temperature.

o To reduce the size of the multilamellar vesicles to small unilamellar vesicles, sonicate the
liposome suspension using a probe sonicator. A typical setting is 70% amplitude for 20
seconds.

e Antigen Association:

o The desired subunit antigen can be mixed with the pre-formed liposomes. For cationic
liposomes like DDA:TDB, anionic or neutral antigens will adsorb to the surface.

o Mix the antigen solution with the liposome suspension and vortex gently for 10 seconds,
repeating at 10-minute intervals for 30 minutes.

 Sterilization and Storage:
o The final vaccine formulation should be prepared under sterile conditions.
o Store the adjuvanted vaccine at 2-8°C. Do not freeze.
Protocol 2: Immunization of Mice with TDB-Adjuvanted Subunit Vaccine
This protocol outlines a general procedure for subcutaneous immunization of mice.

Materials:

TDB-adjuvanted subunit vaccine

Sterile phosphate-buffered saline (PBS) or Tris buffer

6-8 week old female C57BL/6 or BALB/c mice

Insulin syringes with 27-30 gauge needles

Procedure:

e Vaccine Preparation:
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o Dilute the TDB-adjuvanted subunit vaccine to the desired concentration in sterile PBS or
Tris buffer. A typical dose for mice is 250 pug DDA and 50 pg TDB per injection, with the
antigen dose varying (e.g., 2-20 ug).

o The final injection volume is typically 100-200 pL.

e Immunization Schedule:

o Administer three immunizations at two-week intervals.

o The primary immunization is followed by two booster injections.
e Injection Procedure:

o Administer the vaccine subcutaneously (s.c.) at the base of the tail or in the scruff of the
neck.

o Alternatively, intramuscular (i.m.) injections into the gastrocnemius muscle can be
performed.

e Post-Immunization Monitoring:
o Monitor the mice for any adverse reactions at the injection site.

o Collect blood samples via tail bleed or terminal cardiac puncture for analysis of antibody
responses.

o Harvest spleens and lymph nodes for the analysis of T-cell responses.
Protocol 3: Evaluation of T-cell Responses by ELISpot

This protocol describes the measurement of antigen-specific IFN-y or IL-17 producing cells
from the spleens of immunized mice.

Materials:
e Spleens from immunized and control mice

 RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
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e Recombinant subunit antigen

e Mouse IFN-y or IL-17 ELISpot plates and reagents

o ELISpot plate reader

Procedure:

e Splenocyte Preparation:
o Aseptically remove spleens from euthanized mice.
o Prepare single-cell suspensions by mechanical dissociation through a 70 um cell strainer.
o Lyse red blood cells using ACK lysis buffer.

o Wash the splenocytes with RPMI-1640 medium and resuspend to a concentration of 2-5 x
1076 cells/mL.

e ELISpot Assay:

o

Coat the ELISpot plate with anti-IFN-y or anti-IL-17 capture antibody overnight at 4°C.

[¢]

Wash the plate and block with RPMI-1640 containing 10% FBS for 1-2 hours at 37°C.

[¢]

Add 100 pL of the splenocyte suspension to each well.

[e]

Add 100 pL of the recombinant antigen at various concentrations (e.g., 1, 5, 10 pg/mL).
Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

[e]

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
¢ Spot Development and Analysis:

o Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room
temperature.

o Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room
temperature.
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o Wash the plate and add the substrate solution.
o Stop the reaction by washing with distilled water.

o Allow the plate to dry and count the spots using an ELISpot reader. The results are
expressed as spot-forming units (SFU) per million cells.

Visualizations
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Caption: TDB signaling pathway in antigen-presenting cells.
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Caption: Preclinical evaluation workflow for TDB-adjuvanted TB vaccines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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